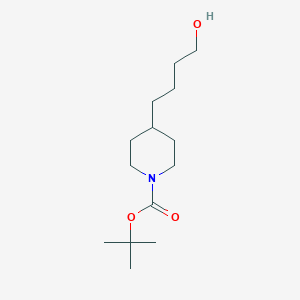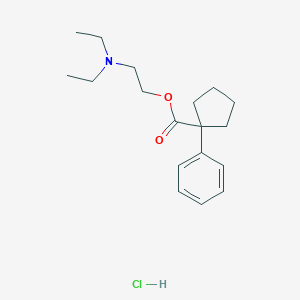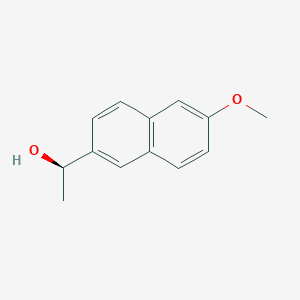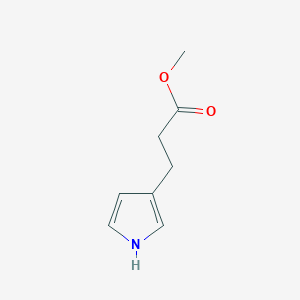
Philanthotoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Philanthotoxin is a potent neurotoxin that is derived from the venom of the solitary wasp Philanthus triangulum. It is a polypeptide consisting of 14 amino acids and has a molecular weight of 1448.3 Da. Philanthotoxin has been extensively studied due to its ability to selectively block ionotropic glutamate receptors, which are important for synaptic transmission in the central nervous system.
作用機序
Philanthotoxin selectively blocks ionotropic glutamate receptors by binding to the receptor pore and preventing the flow of ions through the channel. It binds to a conserved region of the receptor pore, which is important for ion selectivity and gating. Philanthotoxin is a non-competitive antagonist, meaning that it does not compete with glutamate for binding to the receptor, but instead blocks the channel from the inside. The binding of philanthotoxin to the receptor is reversible, and the toxin can be washed out of the channel by perfusing the tissue with toxin-free solution.
Biochemical and Physiological Effects
Philanthotoxin has been shown to have several biochemical and physiological effects on the nervous system. It blocks excitatory synaptic transmission in the hippocampus and cortex, leading to a decrease in the amplitude and frequency of excitatory postsynaptic potentials. It also reduces the release of glutamate from presynaptic terminals, which may contribute to its inhibitory effects. Philanthotoxin has been shown to have anticonvulsant effects in animal models of epilepsy, and to protect neurons from excitotoxicity in models of stroke and neurodegeneration.
実験室実験の利点と制限
Philanthotoxin has several advantages for lab experiments. It is a highly selective and potent antagonist of ionotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors. It can be applied locally to specific brain regions, allowing for precise control of its effects. However, philanthotoxin also has some limitations. It is a non-specific blocker of AMPA and kainate receptors, which can make it difficult to distinguish between the effects of these receptors. It also has a short half-life in vivo, which limits its usefulness for long-term studies.
将来の方向性
There are several future directions for philanthotoxin research. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be used to study the function of specific receptor subtypes. Another area of interest is the use of philanthotoxin as a therapeutic agent for neurological disorders. Its anticonvulsant and neuroprotective effects make it a promising candidate for the treatment of epilepsy, stroke, and neurodegenerative diseases. Finally, philanthotoxin could be used to investigate the role of glutamate receptors in other physiological processes, such as pain perception and addiction.
合成法
Philanthotoxin can be synthesized using solid-phase peptide synthesis (SPPS) or chemical synthesis. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. Chemical synthesis involves the coupling of protected amino acids in solution, followed by deprotection and purification. Both methods have been used to produce philanthotoxin in high yields and purity.
科学的研究の応用
Philanthotoxin has been used extensively in scientific research as a tool to study the function of ionotropic glutamate receptors. It has been shown to selectively block AMPA and kainate receptors, but not NMDA receptors. By blocking these receptors, philanthotoxin can be used to investigate the role of glutamate receptors in synaptic transmission, plasticity, and learning and memory. Philanthotoxin has also been used to study the molecular mechanisms of epilepsy, stroke, and neurodegenerative diseases.
特性
CAS番号 |
115976-91-5 |
|---|---|
製品名 |
Philanthotoxin |
分子式 |
C23H41N5O3 |
分子量 |
435.6 g/mol |
IUPAC名 |
N-[(2S)-1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |
InChIキー |
VRQNABCCOFCGJL-NRFANRHFSA-N |
異性体SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
正規SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
同義語 |
delta-philanthotoxin delta-PTX philanthotoxin 433 PHTX-433 PTX 433 PTX-4.3.3 PTX-433 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

